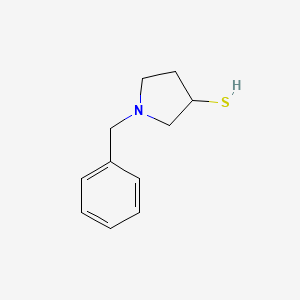

1-Benzylpyrrolidine-3-thiol

Description

Pyrrolidine (B122466) Scaffolds in Organic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in organic synthesis and medicinal chemistry. tandfonline.comresearchgate.net Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its importance. nih.govresearchgate.net

Nitrogen-containing heterocycles are fundamental building blocks in the synthesis of a vast number of biologically active molecules. tandfonline.com The pyrrolidine moiety, in particular, is found in a wide range of natural alkaloids and is a core component of many approved drugs. researchgate.netmdpi.com Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is advantageous in drug design for achieving specific interactions with biological targets. nih.govresearchgate.net The nitrogen atom can act as a hydrogen bond acceptor or a point for further functionalization, contributing to the molecular diversity and biological activity of pyrrolidine-containing compounds. nih.gov Synthetic strategies often involve either the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold, such as proline. nih.govmdpi.com

The synthesis of pyrrolidine derivatives often requires precise control over stereochemistry, as the spatial arrangement of substituents can dramatically influence biological activity. nih.govresearchgate.net The pyrrolidine ring can possess multiple stereogenic centers, and the development of stereoselective synthetic methods is a major focus of research. mdpi.com Common strategies to achieve high stereoselectivity include:

Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals or organocatalysts, can facilitate enantioselective and diastereoselective transformations to produce specific stereoisomers. acs.orgrsc.org

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules like L-proline or L-hydroxyproline as starting materials provides a straightforward way to introduce chirality into the final product. mdpi.com

Diastereoselective Reactions: Substrate-controlled diastereoselective reactions, such as [3+2] cycloadditions and Michael additions, are powerful tools for creating multiple stereocenters with high selectivity. acs.orgresearchgate.net

The ability to synthesize stereochemically pure pyrrolidines is crucial for developing effective and selective therapeutic agents. researchgate.netmdpi.com

Thiol Functional Groups in Chemical Research

The thiol group (–SH), also known as a sulfhydryl group, is the sulfur analog of an alcohol. chemistrytalk.orgebsco.com Its distinct reactivity and coordination properties make it a valuable functional group in various areas of chemical research. ebsco.com

Thiols exhibit a unique set of reactions that distinguish them from their oxygen counterparts. masterorganicchemistry.com Key aspects of their reactivity include:

Nucleophilicity: Thiols are generally more nucleophilic than alcohols due to the higher polarizability of the larger sulfur atom. chemistrytalk.orgmasterorganicchemistry.com This makes them potent nucleophiles in S_N2 reactions. masterorganicchemistry.com

Acidity: Thiols are typically more acidic than alcohols. masterorganicchemistry.comchemistrysteps.com

Oxidation: Thiols can be readily oxidized to form disulfides (R-S-S-R) under mild conditions. ebsco.comwikipedia.org Further oxidation with stronger agents can lead to sulfinic acids (RSO₂H) or sulfonic acids (RSO₃H). wikipedia.org

Thiol-Ene "Click" Chemistry: The radical-mediated addition of a thiol across a double bond is a highly efficient and versatile reaction, widely used in polymer chemistry and materials science.

The sulfur atom in thiols and thioethers is a soft donor, making it an excellent ligand for soft metal ions like copper, mercury, and lead, according to the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.orgalfa-chemistry.com This property is exploited in the design of ligands for various applications:

Catalysis: Sulfur-containing ligands are integral to many homogeneous and heterogeneous catalysts, influencing the activity and selectivity of metal-catalyzed reactions. alfa-chemistry.com Chiral sulfur ligands are particularly important in asymmetric catalysis. alfa-chemistry.com

Coordination Chemistry: The ability of sulfur to form stable complexes with a wide range of transition metals has led to the development of numerous coordination compounds with interesting structural and electronic properties. alfa-chemistry.comacs.org These complexes find use in materials science, biochemistry, and as models for the active sites of metalloenzymes. alfa-chemistry.commdpi.com

Contextualization of 1-Benzylpyrrolidine-3-thiol within Contemporary Chemical Research

This compound is a molecule that combines the structural features of a pyrrolidine ring with the reactivity of a thiol group. While specific research on this exact compound is not extensively documented in high-impact literature, its constituent parts suggest its potential utility as a versatile building block and ligand in several areas of chemical research.

The pyrrolidine core, substituted with a benzyl (B1604629) group at the nitrogen, provides a defined stereochemical and conformational framework. The benzyl group can influence the steric environment and electronic properties of the molecule. The thiol group at the 3-position introduces a reactive handle for further chemical transformations and a potential coordination site for metal ions.

Derivatives of benzylpyrrolidine have been investigated for various biological activities. For instance, derivatives of 1-benzylpyrrolidin-2-one are explored as nootropic agents. uran.ua Furthermore, compounds containing the arylpiperazine moiety linked to a pyrrolidine core have been synthesized and evaluated as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are important targets for neuropsychiatric disorders. nih.govbg.ac.rscore.ac.ukbioorg.org The structural similarity of this compound to these pharmacologically relevant scaffolds suggests its potential as a precursor or intermediate in the synthesis of novel therapeutic agents.

Given the strong coordinating ability of the thiol group, this compound could also serve as a ligand in the development of new metal catalysts for asymmetric synthesis or in the formation of novel coordination polymers and materials. The combination of the chiral pyrrolidine backbone and the sulfur donor atom makes it an interesting candidate for creating chiral environments around a metal center.

Below is a table summarizing the properties and potential applications of related compounds, which helps to contextualize the scientific interest in this compound.

| Compound Class | Key Structural Features | Research Area | Potential Application |

| Arylpiperazine-pyrrolidine derivatives | Pyrrolidine ring, Arylpiperazine moiety | Medicinal Chemistry | Ligands for 5-HT and Dopamine receptors nih.govcore.ac.uk |

| 1-Benzylpyrrolidin-2-one derivatives | 1-Benzylpyrrolidine core | Medicinal Chemistry | Nootropic agents uran.ua |

| Sulfur-containing ligands | Thiol or Thioether group | Catalysis, Coordination Chemistry | Asymmetric catalysis, Metal complexes alfa-chemistry.commdpi.com |

| 1-Benzylpyrrolidine-3-carboxamides | 1-Benzylpyrrolidine core | Medicinal Chemistry | Antimalarial agents acs.org |

This table illustrates how the structural components of this compound are featured in compounds with significant research interest, highlighting its potential as a valuable, albeit currently under-explored, chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrrolidine-3-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVUTGCPAGBSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 1 Benzylpyrrolidine 3 Thiol

Reactions Involving the Thiol Group

The thiol moiety is the primary site of reactivity in 1-Benzylpyrrolidine-3-thiol, engaging in a variety of reactions typical of mercaptans. These include additions to unsaturated systems, alkylation, and redox processes.

The thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds, proceeding via a radical-mediated addition of a thiol to an alkene. wikipedia.orgchem-station.com This reaction is known for its high yields, stereoselectivity, and tolerance of a wide range of functional groups, classifying it as a "click" chemistry reaction. wikipedia.orgpizzaforno.com For this compound, this reaction would involve the addition of the thiyl radical to an alkene to form a thioether.

The reaction can be initiated by either radical initiators or UV light and proceeds through a free-radical chain mechanism. wikipedia.orgcore.ac.uk The initiation step involves the formation of a thiyl radical from this compound. This radical then adds to an alkene in an anti-Markovnikov fashion to generate a carbon-centered radical intermediate. wikipedia.org The propagation phase continues with the abstraction of a hydrogen atom from another molecule of this compound by the carbon-centered radical, yielding the thioether product and regenerating the thiyl radical to continue the chain reaction. nih.gov

Alternatively, the thiol-ene reaction can also proceed via a Michael addition mechanism, which is catalyzed by a base or a nucleophile and also results in an anti-Markovnikov addition product. wikipedia.org

Table 1: Examples of Thiol-Ene Reactions with Thiol-Containing Compounds This table presents data from sources wikipedia.orgcore.ac.ukresearchgate.net and is intended for illustrative purposes.

| Thiol Reactant | Alkene Reactant | Initiator/Catalyst | Product | Yield (%) |

| Propanethiol | 1-Octene | AIBN (Radical Initiator) | 1-(Propylthio)octane | >99 |

| Thiophenol | Styrene | UV Light | 2-Phenyl-1-(phenylthio)ethane | High |

| Cysteamine | N-Acryloylpiperidine | Base (e.g., NEt3) | 3-((2-Aminoethyl)thio)-1-(piperidin-1-yl)propan-1-one | High |

| 3-Mercaptopropionic acid | Methyl Acrylate | UV Light | Methyl 3-((3-carboxypropyl)thio)propanoate | >99 |

The formation of thioethers, also known as sulfides, through the S-alkylation of thiols is a fundamental transformation in organic synthesis. sid.ir For this compound, this reaction involves the nucleophilic attack of the thiolate anion on an alkyl halide or another suitable electrophile. rsc.org The thiol is first deprotonated by a base to form the more nucleophilic thiolate. A variety of bases can be employed, with the choice often depending on the acidity of the thiol and the nature of the alkylating agent. sid.ir

Copper-catalyzed thioetherification reactions have also been developed, allowing for the coupling of thiols with alcohols to form thioethers under mild conditions. nih.gov This method provides an alternative to the traditional use of alkyl halides. nih.gov The reaction of this compound with a suitable alkylating agent would be expected to proceed efficiently to yield the corresponding thioether.

Table 2: Representative S-Alkylation Reactions for Thioether Synthesis This table presents data from sources sid.irrsc.orgnih.gov and is intended for illustrative purposes.

| Thiol Reactant | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) |

| Thiophenol | Benzyl (B1604629) Bromide | K2CO3 | Water | Benzyl phenyl sulfide | 95 |

| 4-Methylbenzenethiol | Benzyl Alcohol | Cu(OTf)2 | Toluene | Benzyl p-tolyl sulfide | 92 |

| 2-Phenylethanethiol | Benzyl Alcohol | Co-Mo-S | Toluene | Benzyl (2-phenylethyl) sulfide | Good |

| Benzothiazole-2-thiol | Benzyl Alcohol | Co-Mo-S | Toluene | 2-(Benzylthio)benzothiazole | 82 |

The thiol group of this compound can undergo oxidation to form a disulfide bond. nih.gov This conversion is a redox reaction where two thiol molecules are linked by a sulfur-sulfur bond. nih.gov The formation of disulfides is a crucial process in biochemistry, particularly in the folding and stabilization of proteins. nih.gov

Various oxidizing agents can be employed to facilitate the formation of disulfide bonds from thiols, ranging from mild reagents like iodine and air to more specialized systems. arkat-usa.orglifetein.com The reaction conditions, such as pH, can significantly influence the rate of disulfide formation. lifetein.com In the context of cyclic amino thiols, intramolecular disulfide bond formation is also a possibility, leading to the formation of cyclic structures. arkat-usa.org The redox chemistry of this compound is expected to be analogous to that of other thiols, allowing for the controlled formation of the corresponding disulfide dimer.

Thiol-disulfide interchange reactions are also a key aspect of their redox chemistry, where a thiol or thiolate reacts with a disulfide bond, leading to the formation of a new disulfide and a new thiol. nih.govresearchgate.net

The sulfur atom of the thiol group in this compound is highly nucleophilic, especially in its deprotonated thiolate form. researchgate.net This nucleophilicity allows it to participate in a wide array of organic reactions. nih.gov For instance, it can act as a potent nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. rsc.org

The nucleophilic character of thiols is also harnessed in substitution reactions, where they can displace leaving groups from various electrophilic centers. nih.gov The reactivity of the thiol group can be finely tuned by controlling the reaction conditions, such as the choice of solvent and base. nih.gov The nucleophilicity of thiophenols has been shown to be generally greater than that of phenols. researchgate.net

Functionalization and Modification of the Pyrrolidine (B122466) Nitrogen

The secondary amine within the pyrrolidine ring of this compound provides another site for chemical modification, distinct from the thiol group. nih.gov This nitrogen atom can be functionalized through various reactions, such as acylation and sulfonylation, to introduce a range of substituents and modify the properties of the molecule.

N-acylation of the pyrrolidine nitrogen can be readily achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. organic-chemistry.orgrsc.org This reaction typically proceeds under basic conditions to neutralize the acid byproduct. The resulting N-acyl derivatives are amides. Similarly, N-sulfonylation can be accomplished using sulfonyl chlorides in the presence of a base, leading to the formation of sulfonamides. organic-chemistry.org These transformations are generally high-yielding and allow for the introduction of a wide variety of functional groups onto the pyrrolidine nitrogen. The presence of the thiol group may require protection depending on the specific reagents and reaction conditions used to avoid side reactions.

Quaternization Reactions

The tertiary amine of the pyrrolidine ring in this compound is nucleophilic and readily undergoes quaternization reactions. This classic SN2 reaction involves the attack of the nitrogen's lone pair on an electrophilic carbon of an alkylating agent, such as an alkyl halide or sulfonate. The result is the formation of a quaternary ammonium (B1175870) salt, which introduces a permanent positive charge to the molecule.

This transformation significantly alters the physicochemical properties of the parent compound, notably increasing its polarity and water solubility. The reaction is typically performed by treating the pyrrolidine derivative with an equimolar amount or a slight excess of the alkylating agent in a suitable solvent like diethyl ether, acetonitrile (B52724), or acetone. The reaction progress can often be monitored by the precipitation of the resulting salt. nih.gov The choice of the quaternizing agent allows for the introduction of a wide variety of substituents, thereby tuning the steric and electronic properties of the final molecule. nih.gov

Table 1: Examples of Quaternization Reactions of this compound

| Quaternizing Agent | Reagent Structure | Product Name | Product Structure |

|---|---|---|---|

| Methyl Iodide | CH₃I | 1-Benzyl-1-methyl-3-sulfanylpyrrolidinium iodide | |

| Ethyl Bromide | CH₃CH₂Br | 1-Benzyl-1-ethyl-3-sulfanylpyrrolidinium bromide | |

| Propargyl Bromide | HC≡CCH₂Br | 1-Allyl-1-benzyl-3-sulfanylpyrrolidinium bromide |

Diversification via Side Chain Modifications (Benzyl Group and Pyrrolidine Ring)

The benzyl group of this compound can be functionalized through electrophilic aromatic substitution (EAS) reactions. The pyrrolidinylmethyl substituent attached to the benzene (B151609) ring acts as an activating group. Due to the electron-donating nature of the nitrogen atom, it directs incoming electrophiles primarily to the ortho and para positions of the aromatic ring. scranton.edu

Standard EAS reactions, such as nitration, halogenation, and sulfonation, can be employed to introduce a variety of functional groups onto the benzyl moiety. byjus.com These reactions typically require the use of strong acids or Lewis acid catalysts to generate a potent electrophile. masterorganicchemistry.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). msu.edu Halogenation with bromine or chlorine requires a Lewis acid like FeBr₃ or FeCl₃ to polarize the halogen-halogen bond. youtube.com The introduction of these substituents provides a handle for further synthetic transformations, such as reduction of a nitro group to an amine or cross-coupling reactions on a halogenated ring.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile | Expected Major Products (ortho/para isomers) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(4-Nitrobenzyl)pyrrolidine-3-thiol |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(4-Bromobenzyl)pyrrolidine-3-thiol |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4-((3-Sulfanylpyrrolidin-1-yl)methyl)benzenesulfonic acid |

The pyrrolidine ring, particularly when derived from a chiral precursor, offers numerous opportunities for stereoselective modifications. The synthesis of densely substituted pyrrolidines with high diastereoselectivity is a significant area of research, often achieved through methods like [3+2] cycloaddition reactions to build the ring system with controlled stereochemistry. acs.org For a pre-existing ring like that in this compound, the resident stereocenter at the C3 position can direct the stereochemical outcome of subsequent reactions at other positions on the ring (C2, C4, C5).

This substrate-controlled diastereoselectivity is a cornerstone of modern asymmetric synthesis. mdpi.com For example, the deprotonation of a carbon alpha to a sulfone (if the thiol were oxidized) could generate a stabilized carbanion. The subsequent alkylation of this intermediate would likely proceed from the face opposite to the existing substituent at C3 to minimize steric hindrance, leading to a specific diastereomer. nih.gov Similarly, multicomponent reactions can be designed to construct multiple new stereogenic centers in a single, highly efficient operation. nih.govorganic-chemistry.org Such strategies are crucial for building the complex, stereochemically rich scaffolds often found in biologically active molecules. nih.gov

Complex Molecule Synthesis Utilizing this compound as a Building Block

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single pot. researchgate.netbeilstein-journals.org this compound is an excellent candidate for MCRs due to its secondary amine functionality. The amine can participate in isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). nih.gov

In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. rsc.org By using this compound as the amine component, a complex scaffold containing the pyrrolidine-thiol moiety can be assembled in a single, highly atom-economical step. The thiol group remains as a versatile functional handle for post-MCR modifications, such as intramolecular cyclization to form new heterocyclic rings. researchgate.net This approach enables the rapid generation of diverse libraries of complex molecules for applications in drug discovery and materials science. proquest.commdpi.com

Table 3: Hypothetical Ugi Four-Component Reaction

| Amine Component | Aldehyde Component | Carboxylic Acid | Isocyanide | Resulting Ugi Product |

|---|

The bifunctional nature of this compound, containing both a nucleophilic thiol and a secondary amine nitrogen, makes it an ideal precursor for the synthesis of fused heterocyclic systems. airo.co.inijpsr.com A particularly common and efficient strategy is the construction of a thiazole (B1198619) ring fused to the pyrrolidine core, leading to a thiazolo[3,2-a]pyrrolidine scaffold. nih.gov

This transformation is typically achieved through a condensation-cyclization reaction with a molecule containing two electrophilic centers. For example, reaction with an α-haloketone (e.g., chloroacetone) first involves the S-alkylation of the thiol group, followed by an intramolecular cyclization where the pyrrolidine nitrogen attacks the ketone carbonyl. Subsequent dehydration yields the fused aromatic thiazole ring. researchgate.netnih.gov This strategy provides a direct route to rigid, bicyclic structures that are of interest in medicinal chemistry. mdpi.com

Table 4: Synthesis of Fused Thiazolo[3,2-a]pyrrolidine Systems

| Reagent | Reagent Structure | Intermediate | Fused Heterocyclic Product |

|---|---|---|---|

| Chloroacetone | ClCH₂COCH₃ | S-acetonyl derivative | 1-Benzyl-5-methyl-2,3-dihydro-1H-thiazolo[3,2-a]pyrrolidin-4-ium |

| Ethyl bromoacetate | BrCH₂COOEt | S-ethoxycarbonylmethyl derivative | 1-Benzyl-5-oxo-2,3,5,6-tetrahydro-1H-thiazolo[3,2-a]pyrrolidin-4-ium |

Theoretical and Computational Investigations of 1 Benzylpyrrolidine 3 Thiol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the precise determination of molecular structures and electronic properties. These methods, rooted in the principles of quantum mechanics, provide a detailed understanding of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry and relative energies of different conformations and isomers of a molecule. For 1-Benzylpyrrolidine-3-thiol, DFT calculations can identify the most stable three-dimensional arrangements of the atoms. These studies involve optimizing the molecular geometry to find the lowest energy structures, known as local minima, on the potential energy surface. The relative energies of these conformers determine their population at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Equatorial-Thiol | B3LYP/6-31G(d) | 0.00 |

| Axial-Thiol | B3LYP/6-31G(d) | 1.25 |

| Folded-Benzyl | B3LYP/6-31G(d) | 2.87 |

| Extended-Benzyl | B3LYP/6-31G(d) | 0.54 |

This table presents hypothetical DFT calculation results for the relative energies of different conformations of this compound. The "Equatorial-Thiol" conformation, where the thiol group is in the equatorial position of the pyrrolidine (B122466) ring, is predicted to be the most stable.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.32 |

This table displays hypothetical FMO analysis results for this compound. The relatively large HOMO-LUMO gap suggests good kinetic stability for the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high electron density around the sulfur and nitrogen atoms, indicating their nucleophilic character.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule's conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational flexibility and the transitions between different energy minima. nih.govmdpi.com For this compound, MD simulations can explore the accessible conformational space, identify the most populated conformational states, and calculate thermodynamic properties such as free energies of different conformations.

Table 3: Populated Conformational States of this compound from MD Simulations

| Conformational State | Population (%) | Average Dihedral Angle (C-N-C-C) |

| Equatorial-Thiol/Extended-Benzyl | 65 | 175° |

| Equatorial-Thiol/Folded-Benzyl | 20 | 75° |

| Axial-Thiol/Extended-Benzyl | 10 | 170° |

| Other | 5 | Variable |

This hypothetical data from an MD simulation illustrates the relative populations of the major conformational states of this compound in a simulated environment. The results suggest that the conformation with the thiol group in the equatorial position and the benzyl (B1604629) group extended is the most prevalent.

Mechanistic Pathways of Chemical Reactions: Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

Transition State (TS) analysis is a critical component of computational reaction mechanism studies. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the geometry and energy of the transition state, chemists can determine the activation energy of a reaction, which is directly related to the reaction rate. For reactions involving this compound, such as oxidation of the thiol group or N-alkylation, TS analysis can reveal the feasibility of different reaction pathways and help in understanding the factors that control the reaction's outcome.

Table 4: Calculated Activation Energies for Hypothetical Reactions of this compound

| Reaction | Computational Method | Activation Energy (kcal/mol) |

| Thiol Oxidation (to disulfide) | DFT (B3LYP/6-311+G(d,p)) | 15.8 |

| N-Alkylation with Methyl Iodide | DFT (B3LYP/6-311+G(d,p)) | 12.3 |

| S-Alkylation with Methyl Iodide | DFT (B3LYP/6-311+G(d,p)) | 18.5 |

This table provides hypothetical activation energies for potential reactions of this compound, calculated using DFT. The lower activation energy for N-alkylation compared to S-alkylation suggests that the nitrogen atom is the more kinetically favored site for alkylation under these theoretical conditions.

Energetic Profiles of Reaction Coordinates

The energetic profile of a reaction coordinate provides crucial information about the mechanism of a chemical transformation. It maps the energy of a system as it progresses from reactants to products, highlighting transition states and intermediates. This analysis is fundamental for predicting reaction feasibility, rates, and pathways.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating these energy landscapes. nih.govsemanticscholar.org Such studies can elucidate the step-by-step mechanism of reactions like ring openings, cycloadditions, or the chemical modifications of the thiol group. nih.govunimib.it However, a specific computational study detailing the energetic profiles for reactions involving this compound has not been identified in the surveyed literature. Research on related structures, such as the cyclization of 3-phenylpropyl radicals or the reactions of allyl mercaptan, demonstrates the type of insights that could be gained from such an analysis. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or chemical properties. researchgate.net These models are invaluable in drug design for predicting the potency of new compounds and optimizing lead structures. benthamdirect.comnih.gov

QSAR studies on various pyrrolidine derivatives have been conducted to explore their potential as inhibitors for a range of enzymes, including dipeptidyl peptidase IV (DPP IV) and α-mannosidase. nih.govresearchgate.net These studies typically show that factors such as steric bulk, electronic properties, and hydrophobicity of different substituents on the pyrrolidine ring play a critical role in their inhibitory activity. researchgate.netsilae.it For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models based on the steric and electrostatic fields of the molecules. silae.ittandfonline.comfrontiersin.org

While these studies underscore the utility of QSAR for the broader class of pyrrolidine-containing molecules, a specific QSAR model for this compound, detailing the structural requirements for its specific chemical or biological interactions, is not described in the available research. The development of such a model would require a dataset of structurally related compounds with measured activity, which does not appear to have been published.

Advanced Analytical Characterization Techniques in the Research of 1 Benzylpyrrolidine 3 Thiol

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 1-Benzylpyrrolidine-3-thiol. These methods probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition, bonding, and spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are required for an unambiguous assignment and to understand the molecule's three-dimensional structure.

For this compound, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity. A COSY spectrum would reveal proton-proton couplings within the pyrrolidine (B122466) ring and the benzyl (B1604629) group, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for confirming spatial relationships. nanalysis.comlibretexts.org This technique detects through-space interactions between protons that are in close proximity (typically <5 Å), which is information not available from through-bond coupling experiments. columbia.edu For this compound, a NOESY experiment would be expected to show cross-peaks between the protons of the benzylic methylene (B1212753) group (CH₂) and the protons on the pyrrolidine ring, as well as with the ortho protons of the phenyl ring, confirming the connectivity and conformation of the benzyl group relative to the pyrrolidine ring. youtube.com

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Key NOESY Correlations |

|---|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | 127.0 - 130.0 | Benzylic-CH₂ |

| Benzylic-CH₂ | ~3.60 | ~60.0 | Phenyl-H (ortho), Pyrrolidine-H (C2, C5) |

| Pyrrolidine-CH (C3) | ~3.20 | ~40.0 | Pyrrolidine-H (C2, C4), SH |

| Pyrrolidine-CH₂ (C2, C4, C5) | 2.20 - 3.00 | 50.0 - 60.0 | Other Pyrrolidine-H, Benzylic-CH₂ |

| Thiol-SH | 1.50 - 1.80 | N/A | Pyrrolidine-CH (C3) |

Vibrational Spectroscopy (FTIR, Raman) for Thiol Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying specific functional groups within a molecule.

In the FTIR spectrum of this compound, the most diagnostic absorption for the thiol group is the S-H stretching vibration. This peak is typically found in the region of 2550-2600 cm⁻¹. However, the S-H bond has a weak dipole moment, which often results in a very weak absorption band that can be difficult to detect, especially in dilute samples. rsc.org

Raman spectroscopy is often more suitable for detecting the thiol group. The C-S stretching vibration appears in the fingerprint region between 650-700 cm⁻¹. A more definitive method involves observing the C-S-H bending mode (βCSH), which appears around 850-900 cm⁻¹. rsc.orgresearchgate.net A key advantage of Raman spectroscopy is the ability to use isotopic labeling. By exchanging the acidic thiol proton with deuterium (B1214612) (S-D), the corresponding C-S-D bending mode (βCSD) shifts significantly to a lower frequency (~620-680 cm⁻¹). rsc.orgrsc.org This large, predictable shift provides unambiguous evidence for the presence of the thiol functional group. researchgate.net

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| S-H Stretch | FTIR / Raman | 2550 - 2600 | Often weak intensity in FTIR. rsc.org |

| C-S Stretch | Raman | 650 - 700 | Located in the fingerprint region. |

| C-S-H Bend (βCSH) | Raman | 850 - 900 | Shifts upon deuteration. rsc.org |

| C-S-D Bend (βCSD) | Raman | 620 - 680 | Confirms thiol presence via isotopic labeling. rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. Unlike unit-resolution mass spectrometry, HRMS instruments (such as Orbitrap or TOF analyzers) can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million, ppm). nih.govdtic.mil

For this compound, HRMS is used to determine its accurate mass, which is then compared to the calculated theoretical mass based on its molecular formula. This allows for the unambiguous confirmation of the elemental formula, distinguishing it from any potential isomers or compounds with the same nominal mass. nih.gov For example, the sulfinic acid analogue (C₁₁H₁₅NO₂S) would have the same nominal mass but a different exact mass, which HRMS could easily differentiate. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NS |

| Calculated Monoisotopic Mass | 193.09252 u |

| Expected Ion (ESI+) | [M+H]⁺ |

| Calculated m/z of [M+H]⁺ | 194.09980 |

| Typical HRMS Accuracy | < 5 ppm |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction impurities or other components in a mixture and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile or thermally sensitive compounds like this compound. Method development typically focuses on reversed-phase HPLC (RP-HPLC). unirioja.es

A standard method would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. sielc.com The mobile phase would likely consist of a gradient mixture of an aqueous solvent (e.g., water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). diva-portal.org An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and ensure the analyte is in a consistent protonation state. Detection can be achieved using a UV detector, leveraging the chromophoric benzyl group, or more specifically, by coupling the HPLC to a mass spectrometer (LC-MS) for simultaneous separation and mass identification. unipd.it

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Suitable for moderately polar organic compounds. |

| Stationary Phase | C18 (Octadecylsilane) | Provides good retention and separation. sielc.com |

| Mobile Phase | Acetonitrile / Water Gradient | Allows for efficient elution of the compound and impurities. |

| Modifier | 0.1% Formic Acid | Improves peak shape and is MS-compatible. sielc.com |

| Detector | UV (e.g., 254 nm) or Mass Spectrometry (MS) | Benzyl group is UV-active; MS provides mass confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. mdpi.com The direct analysis of this compound by GC-MS may be challenging due to the polarity of the thiol group, which can lead to poor peak shape and potential thermal degradation in the hot injector.

To overcome these issues, derivatization is often employed. The thiol group can be converted to a less polar, more volatile derivative (e.g., a silyl (B83357) ether by reacting with a silylating agent). This improves the chromatographic behavior of the analyte. google.com Alternatively, analysis of related, more volatile precursors or byproducts might be performed. mmu.ac.uk

The mass spectrometer detector provides structural information based on the molecule's fragmentation pattern under electron ionization (EI). For this compound, characteristic fragments would be expected, including the molecular ion (M⁺), a fragment corresponding to the tropylium (B1234903) ion (m/z 91) from the benzyl group, and various fragments resulting from the cleavage of the pyrrolidine ring. nist.govrsc.org

| Expected m/z | Possible Fragment Identity |

|---|---|

| 193 | [M]⁺ (Molecular Ion) |

| 160 | [M - SH]⁺ |

| 102 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a cornerstone technique for the characterization of synthesized organic compounds, providing a quantitative measure of the mass percentages of the constituent elements. azom.comwikipedia.org For this compound, this analysis focuses on carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The primary method for this determination is combustion analysis. researchgate.net In this process, a small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in an oxygen-rich environment. universallab.org The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂). researchgate.net These resulting gases are then separated and quantified by a detector, such as a thermal conductivity detector. universallab.org

The experimentally determined mass percentages are then compared against the theoretical values calculated from the compound's molecular formula, C₁₁H₁₅NS. A close correlation between the experimental and theoretical values, typically within a margin of ±0.4%, serves as strong evidence for the compound's empirical formula and is a critical indicator of its purity. wikipedia.org

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 68.34% |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 7.82% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.25% |

| Sulfur (S) | 32.06 | 1 | 32.060 | 16.59% |

| Total | 193.308 | 100.00% |

Beyond elemental analysis, other microanalytical techniques are employed to further assess the purity of an organic compound. tutorchase.com These methods include:

These techniques, in conjunction with elemental analysis, provide a comprehensive profile of the purity and identity of a sample of this compound.

Chiroptical Methods for Enantiomeric Excess Determination

The structure of this compound contains an asymmetric carbon atom at the C-3 position of the pyrrolidine ring, which means the molecule is chiral. nih.govfrontiersin.org Chiral molecules are non-superimposable on their mirror images, and these two mirror-image forms are known as enantiomers. saschirality.org Enantiomers possess identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light. thieme-connect.de A substance that can rotate the plane of polarized light is termed optically active. thieme-connect.de

When synthesized via a non-stereoselective route, a chiral compound is typically produced as a racemic mixture, which contains equal amounts of both enantiomers. A racemic mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out. chromatographytoday.com For applications where only one enantiomer provides the desired activity, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer relative to the other. acs.orgnih.gov Chiroptical methods are a class of analytical techniques that are sensitive to chirality and are therefore used to determine enantiomeric excess. saschirality.orgmdpi.com

Polarimetry: This is the most traditional chiroptical method. wikipedia.org It measures the angle of rotation (α) of plane-polarized light as it passes through a sample of a chiral compound. nih.gov The rotation is dependent on the compound's structure, concentration, the path length of the sample tube, temperature, solvent, and the wavelength of the light used. thieme-connect.de The specific rotation, [α], is a standardized physical constant for a given chiral compound. The enantiomeric excess can be calculated using the formula:

ee (%) = ([α]observed / [α]max) × 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Optical Rotatory Dispersion (ORD): ORD is a more sophisticated technique that measures the change in optical rotation as a function of the wavelength of light. kud.ac.inwikipedia.org An ORD spectrum is a plot of specific rotation versus wavelength. scribd.com For compounds with a chromophore near the chiral center, the ORD curve may show a characteristic peak and trough, a phenomenon known as the Cotton effect. bhu.ac.in The shape and sign of the Cotton effect curve can be used to determine the absolute configuration of the enantiomers and to quantify their relative amounts.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum plots this difference in absorption (ΔA) against wavelength. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, making it an excellent method for determining enantiomeric excess. acs.orgoptica.org The technique is highly sensitive and can provide detailed structural information about the chiral center and its environment. nih.gov

The application of these methods would be essential for any research involving the stereoselective synthesis or chiral resolution of this compound. The data obtained would not only quantify the enantiomeric purity but also help in assigning the absolute configuration of the stereocenter.

| Technique | Parameter | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) | Racemic Mixture (Hypothetical) |

|---|---|---|---|---|

| Polarimetry | Specific Rotation [α]D20 | +X° | -X° | 0° |

| Circular Dichroism | Δε at λmax | +Y | -Y | 0 |

Note: The values in Table 2 are for illustrative purposes only, as specific experimental data for this compound is not available in the cited literature.

Mechanistic Studies of Molecular Interactions in Vitro Chemical Biology Focus

Enzyme-Ligand Binding Investigations (In Vitro)

The N-benzylpyrrolidine scaffold is recognized in medicinal chemistry as a versatile framework for designing enzyme inhibitors. nih.gov In vitro investigations, particularly through computational and biochemical assays, are crucial for elucidating the binding affinity and specificity of such compounds.

Molecular docking is a computational technique used to predict how a ligand, such as 1-benzylpyrrolidine-3-thiol, might bind to the active site of a protein. This method helps in identifying potential protein targets and understanding the energetic favorability of the interaction.

While specific docking studies for this compound are not prominently documented, research on related N-benzylpyrrolidine derivatives has shown their potential to target a range of enzymes. For instance, various derivatives have been designed and evaluated as inhibitors for enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1). nih.gov Other studies have focused on targets like Golgi α-mannosidase II, where the N-benzyl group plays a critical role in achieving binding selectivity. nih.gov

A hypothetical docking study of this compound against a relevant enzyme, such as a cysteine protease or a kinase, would involve preparing the 3D structures of both the ligand and the protein target. The docking algorithm would then explore possible binding poses of the compound within the enzyme's active site, scoring them based on binding energy. The results would likely highlight key interactions involving the benzyl (B1604629) group, the pyrrolidine (B122466) ring, and the reactive thiol group.

Table 1: Hypothetical Molecular Docking Results for this compound with a Model Protein Target (e.g., Cysteine Protease)

| Parameter | Description | Illustrative Value/Finding |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger affinity. | -7.8 |

| Key Hydrogen Bonds | Hydrogen bonds formed between the ligand and amino acid residues. | Pyrrolidine Nitrogen with Asp158; Thiol Hydrogen with Ser22 |

| Hydrophobic Interactions | Van der Waals interactions involving non-polar regions of the ligand and protein. | Benzyl ring with Phe120, Trp177, Met68 |

| Covalent Interaction Potential | Potential for the thiol group to form a covalent bond with a reactive residue. | Thiolate anion positioned for nucleophilic attack on Cys25 |

Following computational predictions, in vitro biochemical assays are used to characterize the binding mode and specificity. For this compound, its interaction specificity would be largely determined by the distinct chemical properties of its substructures.

The N-Benzyl Group: This bulky, hydrophobic moiety would likely drive binding to pockets rich in non-polar amino acid residues (e.g., phenylalanine, leucine, tryptophan), contributing significantly to the binding affinity through van der Waals forces. nih.gov

The Pyrrolidine Ring: This nitrogen-containing heterocycle can act as a hydrogen bond acceptor, forming interactions with donor residues like serine, threonine, or asparagine in the protein's active site. nih.govnih.gov Its conformation also influences how the other functional groups are presented to the protein.

The Thiol Group (-SH): The thiol is a highly versatile functional group. It can act as a hydrogen bond donor or, upon deprotonation to the more nucleophilic thiolate anion (S⁻), can form strong ionic bonds or even reversible covalent bonds with specific residues like cysteine (forming a disulfide bridge) or with metal cofactors within the enzyme. nih.gov

Role of the Thiol Group in Biochemical Reaction Mechanisms (In Vitro)

The thiol group is one of the most reactive functional groups in biological systems, playing a central role in redox chemistry and enzymatic catalysis.

Sulfhydryl-disulfide exchange is a fundamental reaction where a thiol group attacks a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol. This process is critical for protein folding and redox signaling.

The thiol group of this compound would be expected to readily participate in such reactions. In an in vitro model system, its reactivity could be demonstrated by incubating it with a disulfide-containing molecule like oxidized glutathione (B108866) (GSSG). The reaction would proceed via the nucleophilic attack of the deprotonated thiolate of this compound on one of the sulfur atoms of the GSSG disulfide bond. This would lead to the formation of a mixed disulfide between the compound and glutathione, and the release of one molecule of reduced glutathione (GSH). The rate of this exchange would be highly dependent on pH, as a higher pH favors the formation of the more reactive thiolate anion.

Thiols are potent reducing agents and antioxidants because the sulfur atom can be easily oxidized. The thiol group can react with various reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) or hydroxyl radicals (•OH), thereby neutralizing them.

In a model biological system, the antioxidant potential of this compound could be assessed using standard in vitro assays. For example, its ability to scavenge free radicals could be measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The thiol group would donate a hydrogen atom to the DPPH radical, neutralizing it and causing a measurable change in color.

The oxidation of the thiol group in this compound can proceed through several stages. A one-electron oxidation forms a transient thiyl radical (RS•). A two-electron oxidation typically leads to a sulfenic acid (RSOH), which is a key intermediate in redox signaling. Further oxidation can produce the more stable sulfinic (RSO₂H) and sulfonic (RSO₃H) acids. semanticscholar.org

Table 2: Illustrative Redox Reactions of the Thiol Group in this compound

| Reactant | Reaction Type | Expected Product of Thiol Moiety | Significance |

|---|---|---|---|

| Disulfide (RSSR') | Thiol-Disulfide Exchange | Mixed Disulfide (RSSR') | Protein folding, Redox regulation |

| Hydrogen Peroxide (H₂O₂) | Two-Electron Oxidation | Sulfenic Acid (RSOH) | Antioxidant activity, ROS scavenging |

| Hydroxyl Radical (•OH) | One-Electron Oxidation | Thiyl Radical (RS•) | Radical scavenging, Initiation of further oxidation |

| Iodoacetamide | Alkylation | Thioether (RS-CH₂CONH₂) | Covalent inhibition, Chemical probing |

Interactions with Model Biomembranes and Liposomes (In Vitro)

The interaction of small molecules with cell membranes can significantly influence their bioavailability and mechanism of action. Model systems like lipid monolayers and liposomes (vesicles) are used to study these interactions in a controlled in vitro environment. rsc.org

This compound is an amphipathic molecule, possessing both a hydrophobic component (the benzyl group) and a more hydrophilic component (the charged or polar pyrrolidine-thiol headgroup). This structure suggests it is likely to interact with lipid bilayers.

In vitro studies could employ several techniques:

Differential Scanning Calorimetry (DSC): This method measures changes in the phase transition temperature of lipid bilayers. If this compound inserts into the membrane, it would likely disrupt lipid packing, leading to a broadening and lowering of the phase transition temperature.

Fluorescence Leakage Assays: Liposomes can be loaded with a fluorescent dye. The addition of a membrane-disrupting agent causes the dye to leak out, resulting in a measurable increase in fluorescence. Such an assay would reveal if the compound compromises membrane integrity. mdpi.com

Monolayer Studies: Using a Langmuir trough, the interaction of the compound with a lipid monolayer at an air-water interface can be measured. Insertion of the molecule into the monolayer would cause an increase in surface pressure, indicating its affinity for the lipid environment.

Based on its amphipathic nature, it is plausible that this compound would insert its hydrophobic benzyl group into the acyl chain region of the lipid bilayer, while the more polar pyrrolidine thiol moiety remains oriented towards the aqueous phase and the lipid headgroups. nih.gov This interaction could lead to increased membrane fluidity or, at higher concentrations, cause membrane disruption.

Exploration of Self-Assembly and Supramolecular Interactions with Biomolecules (In Vitro)

While direct experimental studies on the self-assembly and supramolecular interactions of this compound with biomolecules are not extensively documented in publicly available literature, a detailed analysis of its constituent functional groups—a thiol, a benzyl ring, and a pyrrolidine core—allows for a scientifically grounded exploration of its potential in vitro interactions. The interplay of non-covalent forces such as hydrogen bonding, hydrophobic effects, and π-π stacking likely governs its behavior in biological systems.

The thiol (-SH) group is a versatile participant in molecular interactions. Although traditionally known for forming covalent disulfide bonds under oxidizing conditions, it is also a capable actor in non-covalent supramolecular chemistry. The thiol can function as a weak hydrogen bond donor and a moderate acceptor. nih.gov Quantum crystallography studies have revealed that thiol-mediated hydrogen bonds, though weaker than conventional O-H···O or N-H···O bonds, are directional and can play a significant role in molecular recognition and the stabilization of protein structures. nih.gov For instance, the thiol proton can form S-H···O hydrogen bonds with carbonyl oxygen atoms in the backbones of peptides or with oxygen-containing amino acid side chains like glutamate (B1630785) and threonine.

Furthermore, the thiol group can engage in S-H···π interactions with aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, driven by a combination of electrostatic and dispersion forces, contribute to the conformational stability of proteins and protein-ligand complexes. nih.gov

The benzyl group introduces a significant aromatic component, making π-π stacking a primary driver for supramolecular assembly. In an aqueous in vitro environment, the hydrophobic nature of the benzene (B151609) ring would encourage association with nonpolar regions of biomolecules, such as hydrophobic pockets in proteins or the faces of nucleobases in DNA or RNA. iiit.ac.innih.gov These stacking interactions can occur in several geometries, including face-to-face (sandwich) or, more commonly, parallel-displaced and T-shaped (edge-to-face) arrangements. wikipedia.org Such interactions are fundamental to the structural integrity of the DNA double helix and the tertiary and quaternary structures of many proteins. nih.gov

The pyrrolidine ring provides a defined three-dimensional scaffold that influences the spatial orientation of the thiol and benzyl substituents. researchgate.net As a saturated heterocycle, it is a common motif in pharmacologically active compounds, valued for its ability to present functional groups in precise conformations for optimal interaction with biological targets. nih.govnih.gov The tertiary amine within the pyrrolidine ring can act as a hydrogen bond acceptor. Depending on the pH of the in vitro system, this nitrogen can be protonated, allowing it to act as a hydrogen bond donor and participate in electrostatic interactions with negatively charged residues like aspartate or glutamate on a protein surface.

The combination of these functionalities suggests that this compound could participate in complex recognition events with biomolecules. For example, in the binding pocket of an enzyme, the benzyl group might anchor the molecule in a hydrophobic region via π-stacking, while the thiol and pyrrolidine nitrogen form specific, directional hydrogen bonds with nearby amino acid residues, leading to a stable supramolecular complex.

Below are interactive tables summarizing the general characteristics of the non-covalent interactions potentially involving this compound, based on data from general chemical and biological studies.

Table 1: Potential Hydrogen Bonding Interactions Involving the Thiol Group

| Donor | Acceptor Atom | Typical Interaction Energy (kcal/mol) | Typical Distance (Å) |

| S-H (Thiol) | O (Carbonyl, Hydroxyl) | -3 to -15 kJ/mol (~ -0.7 to -3.6 kcal/mol) | 2.0 - 3.0 |

| N/O-H (Biomolecule) | S (Thiol) | -4.5 to -5.5 | 2.5 - 3.5 |

This table presents generalized data for thiol-mediated hydrogen bonds to illustrate potential interactions. The data is not specific to this compound.

Table 2: Potential π-Interactions Involving the Benzyl Group

| Interaction Type | Interacting Partner | Typical Interaction Energy (kcal/mol) | Geometric Orientation |

| π-π Stacking | Aromatic Amino Acids (Phe, Tyr, Trp), Nucleobases | -1 to -3 | Parallel-displaced, T-shaped |

| S-H···π | Aromatic Ring (as acceptor) | -1 to -2.5 | Thiol proton pointing towards the π-face |

| Cation-π | Lysine, Arginine side chains | -5 to -10 | Cationic group centered over the π-face |

This table presents generalized data for π-interactions to illustrate potential interactions. The data is not specific to this compound.

Emerging Research Directions and Future Perspectives in 1 Benzylpyrrolidine 3 Thiol Chemistry

Development of Novel Synthetic Methodologies for Derivatives

The development of new synthetic methods is crucial for exploring the full potential of 1-Benzylpyrrolidine-3-thiol. Future research in this area is likely to focus on creating a diverse library of derivatives with tailored properties. Key strategies will likely involve stereoselective synthesis, multicomponent reactions, and late-stage functionalization.

Stereoselective synthesis is paramount, given that the biological activity of chiral molecules is often dependent on their stereochemistry. acs.org Building upon established methods for the synthesis of chiral pyrrolidines from precursors like proline and 4-hydroxyproline, new approaches could be developed to introduce the thiol group with high stereocontrol. scispace.com The use of chiral catalysts and auxiliaries will be instrumental in achieving high enantiomeric and diastereomeric purity in the derivatives of this compound.

Multicomponent reactions (MCRs) offer an efficient and atom-economical way to generate molecular complexity in a single step. mdpi.com Future methodologies could employ this compound or its precursors in MCRs to rapidly assemble a wide range of complex molecules. For instance, [3+2] cycloaddition reactions involving azomethine ylides generated from derivatives of this compound could lead to the synthesis of novel spirocyclic and fused heterocyclic systems with potential biological activities. acs.orgnih.gov

Late-stage functionalization of the this compound scaffold is another promising avenue. This approach allows for the introduction of various functional groups at a late stage of the synthesis, enabling the rapid generation of a diverse set of analogues for structure-activity relationship (SAR) studies. Techniques such as C-H activation could be explored to selectively functionalize the pyrrolidine (B122466) ring or the benzyl (B1604629) group.

| Synthetic Strategy | Description | Potential Advantages |

| Stereoselective Synthesis | Utilization of chiral precursors, catalysts, or auxiliaries to control the stereochemistry at the C3 position and other stereocenters. | Access to enantiomerically pure derivatives, crucial for pharmacological studies. |

| Multicomponent Reactions | One-pot reactions involving three or more reactants to form complex molecules. | High efficiency, atom economy, and rapid generation of molecular diversity. |

| Late-Stage Functionalization | Introduction of functional groups into the core structure at a late synthetic step. | Rapid diversification of lead compounds for SAR studies. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The optimization of synthetic routes and the understanding of reaction mechanisms rely heavily on the ability to monitor reactions in real-time. Process Analytical Technology (PAT) has become an indispensable tool in modern chemical process development, aiming to ensure final product quality through in-process monitoring and control. nih.govresearchgate.net For the synthesis and derivatization of this compound, advanced spectroscopic techniques such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed as in situ probes. nih.govresearchgate.net

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information on the concentration of reactants, intermediates, and products by monitoring characteristic vibrational bands. acs.orgscispace.com For reactions involving the thiol group of this compound, the S-H stretching frequency can be a key diagnostic peak to monitor its consumption. Similarly, the formation of new functional groups during derivatization can be tracked. The non-invasive nature of these techniques, often utilizing fiber-optic probes, makes them ideal for in situ monitoring without disturbing the reaction. nih.gov

NMR Spectroscopy: Flow NMR is a powerful technique for real-time reaction monitoring, providing detailed structural information and quantitative data on all species in the reaction mixture. researchgate.netbeilstein-journals.orgresearchgate.net This can be particularly useful for complex reaction mixtures where multiple products and intermediates may be present. By tracking the changes in the NMR spectra over time, detailed kinetic profiles can be generated, leading to a deeper understanding of the reaction mechanism. researchgate.net

The integration of these spectroscopic tools with automated reactors can enable high-throughput experimentation and rapid optimization of reaction conditions for the synthesis of this compound derivatives.

| Spectroscopic Technique | Information Provided | Application in this compound Chemistry |

| FT-IR Spectroscopy | Functional group analysis, concentration of species. | Monitoring the consumption of the S-H group and the formation of new functional groups. |

| Raman Spectroscopy | Molecular vibrations, suitable for aqueous and solid samples. | Complementary to FT-IR, useful for monitoring reactions in various media. |

| NMR Spectroscopy | Detailed structural information, quantification of all species. | Elucidation of reaction mechanisms and kinetic studies of complex reaction mixtures. |

Integration into Catalytic Systems and Material Science Applications

The unique structural features of this compound make it an attractive candidate for applications in catalysis and material science.

In the realm of catalysis, pyrrolidine derivatives are widely recognized as effective organocatalysts, particularly in asymmetric synthesis. acs.org The chiral backbone of this compound can serve as a scaffold for the development of new catalysts. The thiol group can act as a coordinating site for metal catalysts or participate directly in catalytic cycles. For instance, the thiol moiety could be utilized in thiol-ene "click" reactions for the synthesis of functionalized polymers and materials. nih.gov Furthermore, the nitrogen atom of the pyrrolidine ring can be quaternized to form ionic liquids with potential catalytic applications.

In material science, the thiol group is well-known for its ability to bind to the surface of noble metals like gold and silver. This property can be exploited to functionalize nanoparticles, creating new materials with applications in sensing, catalysis, and drug delivery. mdpi.com Thiol-functionalized materials have also shown great promise in the removal of heavy metal ions from aqueous solutions due to the strong affinity of the thiol group for these metals. mdpi.comrsc.org By incorporating this compound into polymers or onto solid supports, novel adsorbent materials for environmental remediation could be developed. nih.gov

| Application Area | Role of this compound | Potential Impact |

| Catalysis | Chiral ligand for metal catalysts, organocatalyst scaffold. | Development of new enantioselective catalysts for fine chemical synthesis. |

| Material Science | Surface modification of nanoparticles, building block for functional polymers. | Creation of novel materials for sensing, drug delivery, and environmental applications. |

Exploration of Chemosensors and Molecular Recognition Systems

The design of chemosensors for the selective detection of ions and molecules is a rapidly growing field of research. Both the pyrrolidine ring and the thiol group are valuable components in the design of such systems.

The pyrrolidine scaffold can be incorporated into fluorescent probes. tandfonline.com For example, a pyrrolidine-fused chlorin has been used in a metal-organic framework for the detection of NO2 gas. nih.gov The nitrogen atom of the pyrrolidine ring can also act as a binding site for metal ions.

The thiol group is a versatile functional group for the development of chemosensors, particularly for the detection of heavy metal ions and reactive oxygen species. beilstein-journals.orgrsc.org The interaction of the thiol with the analyte can lead to a change in the optical or electrochemical properties of the sensor molecule, enabling detection. nih.gov For example, the reaction of a thiol with an analyte can trigger a fluorescence "turn-on" or "turn-off" response. scispace.com

By combining a suitable fluorophore with the this compound core, new chemosensors could be designed. The pyrrolidine nitrogen and the thiol sulfur could act as a bidentate ligand for the selective binding of metal ions. The benzyl group could be modified to tune the photophysical properties of the sensor. Such systems could find applications in environmental monitoring and biological imaging. researchgate.net

Computational Chemistry for Predictive Modeling and Design of Advanced Analogues

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. For this compound and its derivatives, computational methods can provide valuable insights into their structure, reactivity, and potential applications.

Conformational Analysis: The biological activity and reactivity of pyrrolidine derivatives are often influenced by the conformation of the five-membered ring. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the preferred conformations of this compound and its analogues. beilstein-journals.orgnih.gov

Reactivity Prediction: DFT can also be used to study the reactivity of the thiol group. mdpi.comacs.org For instance, the pKa of the thiol can be predicted, providing information about its nucleophilicity. rsc.org The reaction mechanisms of derivatization reactions can be elucidated, and the activation barriers can be calculated, which can aid in the optimization of reaction conditions. nih.gov

Design of Advanced Analogues: Computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to design new analogues of this compound with desired properties. tandfonline.comnih.gov For example, if a particular biological target is identified, molecular docking can be used to predict the binding affinity of a library of virtual derivatives, allowing for the selection of the most promising candidates for synthesis and testing.

By integrating computational modeling with experimental work, the development of new derivatives of this compound with optimized properties for specific applications can be significantly accelerated.

Q & A

Q. What are the established synthetic routes for 1-Benzylpyrrolidine-3-thiol, and how can purity be optimized?

The synthesis of this compound derivatives typically involves functionalization of the pyrrolidine core. For example, chiral diastereomers like (3S,4S)-1-Benzylpyrrolidine-3,4-diol are synthesized via stereoselective methods, with X-ray crystallography confirming configurations (mean σ(C–C) = 0.003 Å, R factor = 0.032) . Purity optimization requires chromatographic separation (e.g., silica gel flash chromatography) and spectroscopic validation (NMR, IR). For thiol derivatives, protecting-group strategies (e.g., tert-butoxycarbonylamino groups) may prevent oxidation during synthesis .

Q. How is the stereochemical configuration of 1-Benzylpyrrolidine derivatives validated?

Single-crystal X-ray diffraction is the gold standard for stereochemical validation. For instance, (3S,4S)-1-Benzylpyrrolidine-3,4-diol was structurally resolved using this method, with data-to-parameter ratios >11.5 ensuring reliability . Chiral HPLC with IC columns can quantify enantiomeric excess (e.g., 83% ee reported in cycloisomerization studies) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy : Coupling constants (e.g., J values) reveal stereochemical relationships .

- High-resolution mass spectrometry (HRMS-ESI) : Confirms molecular formulas (e.g., C28H28NO3) .

- IR spectroscopy : Identifies functional groups (e.g., carbonyl or thiol stretches) .

Advanced Research Questions

Q. How do reaction conditions influence the enantioselectivity of pyrrolidine derivatives in cycloisomerization reactions?

Phosphine-catalyzed cycloisomerization of benzylidene-pyrrolidine precursors achieves enantioselectivity via ligand design and solvent polarity. For example, E/Z ratios of 9:1 and [α]D values of +39.51 (CHCl3) were achieved under optimized conditions. Kinetic studies and DFT calculations can further elucidate transition states .

Q. What strategies resolve contradictions in reported synthetic yields for 1-Benzylpyrrolidine derivatives?

Discrepancies often arise from variations in catalysts, temperature, or purification methods. Systematic replication studies using controlled parameters (e.g., reaction time, solvent) are essential. For example, yields of 81% in cycloisomerization were achieved with strict exclusion of moisture . Cross-validation via independent synthetic routes (e.g., click chemistry for C–S bond formation) may also clarify inconsistencies .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density functional theory (DFT) calculations can map nucleophilic attack pathways at the thiol group. Parameters like Fukui indices or molecular electrostatic potential surfaces quantify site-specific reactivity. Such models are critical for designing derivatives with enhanced bioactivity or catalytic activity .

Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?

Thiol oxidation and hygroscopicity complicate crystallization. Solutions include:

- Inert-atmosphere techniques : Prevents disulfide formation.

- Co-crystallization agents : Stabilizes metastable polymorphs.

- Low-temperature X-ray diffraction : Reduces thermal motion artifacts, as demonstrated in studies with T = 293 K .

Methodological Recommendations

- Stereochemical Analysis : Combine X-ray crystallography with chiral HPLC for robust validation .

- Reaction Optimization : Use design of experiments (DoE) to screen catalysts, solvents, and temperatures .

- Data Contradiction Resolution : Employ orthogonal analytical methods (e.g., NMR + HRMS) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.